4-Chlorophenylbiguanide

説明

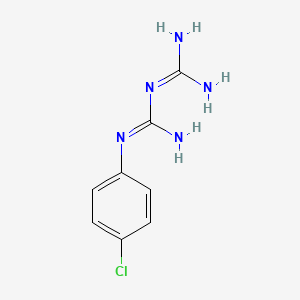

Structure

3D Structure

特性

IUPAC Name |

2-(4-chlorophenyl)-1-(diaminomethylidene)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN5/c9-5-1-3-6(4-2-5)13-8(12)14-7(10)11/h1-4H,(H6,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTYFFCPFVMJTKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C(N)N=C(N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201086 | |

| Record name | 4-Chlorophenylbiguanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5304-59-6 | |

| Record name | (4-Chlorophenyl)biguanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5304-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorophenylbiguanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005304596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5304-59-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorophenylbiguanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)biguanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4-CHLOROPHENYL)BIGUANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61UQ98597T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Chlorophenylbiguanide

Direct Synthesis Pathways

Direct synthesis represents the most common and straightforward approach to obtaining 4-Chlorophenylbiguanide. This typically involves a one-step condensation reaction between readily available starting materials.

The principal method for synthesizing this compound is the condensation reaction between 4-chloroaniline (B138754) and dicyandiamide (B1669379). wikipedia.orgwikiwand.com This reaction forms the core of many synthetic protocols, valued for its directness and high potential yields. The reaction involves heating the two primary reactants, often in the presence of an acid catalyst, to facilitate the formation of the biguanide (B1667054) structure. chemicalbook.com

The synthesis proceeds via a condensation reaction mechanism. In an acidic environment, a protonated form of dicyandiamide becomes a potent electrophile. The nucleophilic amino group of 4-chloroaniline then attacks one of the nitrile carbons of the activated dicyandiamide. This is followed by a series of proton transfers and rearrangements, ultimately leading to the elimination of ammonia (B1221849) and the formation of the stable this compound salt, typically the hydrochloride salt when hydrochloric acid is used as the catalyst. The reaction between 4-chloroaniline and dicyandiamide directly yields this compound as the key intermediate product. wikipedia.org

The success and efficiency of the condensation reaction are highly dependent on carefully controlled reaction conditions, including the choice of solvent, the type of catalyst employed, and the regulation of temperature and reaction duration.

Condensation Reactions Involving 4-Chloroaniline and Dicyandiamide

Influence of Reaction Conditions

Solvent System Optimization

The selection of an appropriate solvent is crucial for maximizing the solubility of the reactants and facilitating the reaction. Different solvents have been utilized, each affecting the reaction's progress and yield. Water and ethanol (B145695) are commonly employed solvents, capable of producing yields greater than 90%. Toluene (B28343) has also been used as a reaction medium. chemicalbook.com In some optimized industrial processes, a mixed solvent system, such as a 1:1 (v/v) mixture of Tetrahydrofuran (THF) and water, is used to maximize the solubility of the reactants.

Table 1: Comparison of Solvent Systems in the Synthesis of this compound

| Solvent System | Reactants | Typical Conditions | Noted Effect/Yield | Source |

| Water or Ethanol | 4-Chloroaniline, Dicyandiamide | Reflux | >90% Yield | |

| Toluene/Water | 4-Chloroaniline, Dicyandiamide | Reflux with HCl | - | chemicalbook.com |

| THF/Water (1:1 v/v) | p-Chlorophenyl cyanoguanidine, Isopropylamine (B41738) | Reflux (70–75°C) | Maximizes solubility |

Catalyst Selection and Impact (e.g., Acid-Catalyzed Approaches)

Acid catalysis is fundamental to this condensation reaction. Strong mineral acids like concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are frequently used to activate the dicyandiamide. The reaction is often carried out by adding a solution of aqueous HCl to the reactants in a suitable solvent. chemicalbook.com

Beyond traditional mineral acids, metallic catalysts have also been explored. For instance, copper sulfate (B86663) pentahydrate has been shown to effectively accelerate the cyclization process in certain patented methods, highlighting the versatility of catalytic approaches for this synthesis.

Table 2: Catalysts Used in this compound Synthesis

| Catalyst | Reactants | Conditions | Impact | Source |

| Concentrated HCl or H₂SO₄ | 4-Chloroaniline, Dicyandiamide | Reflux (100–110°C) | Acid-catalyzed condensation | |

| Hydrochloric acid (in water) | 4-Chloroaniline, Dicyandiamide | Reflux in Toluene | Facilitates reaction | chemicalbook.com |

| Copper sulfate pentahydrate | p-Chlorophenyl cyanoguanidine, Isopropylamine | Reflux in THF/Water | Accelerates cyclization |

Temperature and Time Control

Temperature and reaction time are critical parameters that must be precisely controlled to ensure high yield and purity while minimizing the formation of side products. Typically, the reaction is conducted at reflux temperatures, which vary depending on the solvent system used. For instance, reactions in water or ethanol are often performed at a reflux temperature of 100–110°C for a duration of 4 to 12 hours. Other protocols specify refluxing in toluene for a period ranging from 3 to 16 hours. chemicalbook.com Optimized conditions using a THF/water solvent system have employed a lower reflux temperature of 70–75°C for 3 hours, which was reported to reduce the formation of side products.

Table 3: Influence of Temperature and Time on Synthesis

| Temperature | Time | Solvent | Catalyst | Reported Yield/Outcome | Source |

| 100–110°C (Reflux) | 4–12 hours | Water or Ethanol | Conc. HCl or H₂SO₄ | 65-75% | |

| Reflux | 3–16 hours | Toluene/Water | HCl | - | chemicalbook.com |

| 70–75°C (Reflux) | 3 hours | THF/Water | Copper sulfate pentahydrate | 79% with >99.9% purity; reduces side products |

Alternative Synthetic Routes (e.g., via p-Chlorophenyl Dicyanamide)

An important alternative pathway to synthesize biguanides involves the use of a pre-formed substituted dicyanamide (B8802431) intermediate, such as p-Chlorophenyl dicyanamide, which is also known as 1-(4-chlorophenyl)-3-cyanoguanidine. lookchem.com This method involves the reaction of p-Chlorophenyl dicyanamide with an amine.

One patented industrial method details the reaction of p-Chlorophenyl cyanoguanidine with isopropylamine in the presence of a copper sulfate catalyst. The process involves refluxing the reactants in a mixed solvent system, followed by acidification to precipitate the desired product as a hydrochloride salt. This route has been shown to produce high yield and purity.

Table 1: Synthesis of this compound via p-Chlorophenyl Dicyanamide

| Parameter | Conditions / Reagents |

|---|---|

| Starting Material | p-Chlorophenyl cyanoguanidine |

| Reactant | Isopropylamine |

| Catalyst | Copper sulfate pentahydrate (CuSO₄·5H₂O) |

| Solvent | Tetrahydrofuran (THF) / Water |

| Temperature | Reflux (70–75°C) |

| Workup | THF distillation, followed by acidification with HCl |

| Yield | 79% |

| Purity | >99.9% |

Data from patent information describing an industrial-scale synthesis.

Purification and Isolation Techniques

Achieving high purity of this compound, particularly for its use as an intermediate in pharmaceutical synthesis, requires a multi-step purification process. This typically involves recrystallization, adsorption, and filtration methods.

Recrystallization Strategies

Recrystallization is a fundamental technique for purifying crude solid products. The choice of solvent is critical for effective purification. For this compound, a mixed solvent system is often employed to achieve optimal solubility at high temperatures and poor solubility at low temperatures.

One effective strategy involves using a mixture of ethanol and water. The crude product is dissolved in the hot solvent mixture and then allowed to cool, causing the purified compound to crystallize. The use of an anti-solvent, such as n-heptane, can further enhance the precipitation of the purified crystals, leading to very high purity levels. In other reported procedures, ethanol alone has also been successfully used as a recrystallization solvent. chemicalbook.com

Table 2: Recrystallization Parameters for this compound

| Parameter | Details | Source |

|---|---|---|

| Solvent System | Ethanol / Water (3:1 v/v) | |

| Anti-Solvent | n-Heptane | |

| Alternative Solvent | Ethanol | chemicalbook.com |

| Resulting Purity | >99.9% (by HPLC) | |

Filtration and Adsorption Methods (e.g., Charcoal Treatment, Hyflo Bed Filtration)

To remove colored impurities and fine particulate matter, adsorption and specialized filtration techniques are utilized.

Charcoal Treatment: Activated charcoal is a common adsorbent used to remove colored by-products and other organic impurities. The crude this compound is dissolved in hot water, and activated charcoal is added to the solution. The charcoal adsorbs the impurities onto its porous surface, which can then be removed by filtration.

Hyflo Bed Filtration: After treatment with activated charcoal, the solution is filtered to remove both the charcoal and any other suspended particles. Using a filter aid like Hyflo (diatomaceous earth) creates a porous bed that prevents the fine charcoal particles from passing through the filter, ensuring a clear filtrate.

Chromatographic Purification Approaches

Chromatographic methods are powerful for both the analysis and purification of this compound, offering high-resolution separation from closely related impurities. High-performance liquid chromatography (HPLC) is a principal technique used in this context.

Several HPLC methods have been developed for the separation and quantification of this compound. One approach uses a hydrophobic stationary phase (such as a C18 column) with an ion-pairing agent in the mobile phase. nih.gov For instance, lauryl sulphate has been used as a pairing ion, where the separation mechanism is based on ion exchange. nih.gov Another method employs a reversed-phase C-18 column with perchlorate (B79767) as the counter-ion and UV detection for analysis. researchgate.net These methods are sensitive and can resolve this compound from its precursors and related metabolites. nih.govresearchgate.net Thin-layer chromatography (TLC) has also been cited as a purification technique in the synthesis of related biguanide compounds. osti.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| p-Chlorophenyl Dicyanamide (1-(4-chlorophenyl)-3-cyanoguanidine) |

| 4-chloroaniline |

| Dicyandiamide |

| Isopropylamine |

| Copper sulfate pentahydrate |

| Tetrahydrofuran (THF) |

| Hydrochloric acid (HCl) |

| Ethanol |

| n-Heptane |

| Proguanil (B194036) |

| Cycloguanil (B1669406) |

| Lauryl sulphate |

Derivatization and Transformational Chemistry of 4 Chlorophenylbiguanide

Cyclization Reactions to Dihydrotriazine Analogs

The transformation of 4-chlorophenylbiguanide into dihydrotriazine analogs is a significant pathway, leading to the formation of compounds with notable biological activity.

Formation of Cycloguanil (B1669406) from this compound

Cycloguanil, a dihydrofolate reductase inhibitor, is a prominent dihydrotriazine analog derived from this compound. The synthesis is a two-step process that begins with the reaction of 4-chloroaniline (B138754) and dicyandiamide (B1669379) to produce this compound. wikipedia.org This intermediate then undergoes an acid-catalyzed condensation reaction with acetone (B3395972) to form the dihydrotriazine ring of cycloguanil. wikipedia.org

The reaction is typically carried out in a solvent such as water or ethanol (B145695), with yields for the formation of this compound reported to be greater than 90%. The subsequent cyclization with acetone, catalyzed by an acid like HCl or acetic acid, proceeds at temperatures between 80–100°C, affording cycloguanil in yields of 70–80%.

Table 1: Synthesis of Cycloguanil from this compound

| Step | Reactants | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 1. Formation of this compound | 4-Chloroaniline, Dicyandiamide | - | Water or Ethanol | - | >90% |

Mechanistic Studies of Cyclization with Carbonyl Compounds

The cyclization of this compound with carbonyl compounds, such as acetone, is an example of a nucleophilic addition to the carbonyl group, followed by an intramolecular cyclization. The general mechanism involves the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. ksu.edu.sa The biguanide (B1667054) moiety of this compound then acts as a nucleophile, attacking the activated carbonyl carbon. ksu.edu.sa This leads to the formation of a tetrahedral intermediate. ksu.edu.sa Subsequent intramolecular reactions and elimination of a water molecule result in the formation of the stable dihydrotriazine ring. harpercollege.edu

The reaction is a type of condensation reaction where a new carbon-nitrogen bond is formed, leading to the heterocyclic structure. libretexts.org The use of an acid catalyst is crucial for activating the carbonyl group and facilitating the nucleophilic attack. ksu.edu.sa

Formation of Bisbiguanide Structures (e.g., Chlorhexidine)

This compound is a fundamental building block for the synthesis of bisbiguanide compounds, the most notable of which is chlorhexidine (B1668724).

Coupling Reactions and Linker Incorporation

Chlorhexidine is a symmetric molecule consisting of two this compound units connected by a hexamethylene bridge. acs.orgnih.gov Its synthesis involves the coupling of two molecules of a this compound precursor with a hexamethylene linker. One synthetic route involves the reaction of two equivalents of p-chlorophenyl cyanoguanidine with hexamethylenediamine.

Another approach described in the literature for creating bis-biguanide compounds involves reacting a diamine, such as 1,6-diaminohexane, with a suitable pyrimidine (B1678525) derivative. researchgate.net This highlights the general strategy of using a linker to connect two biguanide-containing moieties. The synthesis of radiolabeled chlorhexidine has been achieved using p-chloro(U-¹⁴C)aniline or (1, 6-¹⁴C)-adiponitrile, demonstrating the incorporation of the key structural components. osti.gov

Regioselectivity and Stereochemical Considerations

In the synthesis of bisbiguanides like chlorhexidine, regioselectivity refers to the specific site of reaction. numberanalytics.com For symmetrical molecules like chlorhexidine, where identical units are coupled, the primary consideration is ensuring the correct connectivity. However, in the synthesis of unsymmetrical bisbiguanides or more complex derivatives, controlling where the linker attaches to the biguanide units becomes critical. youtube.com The use of directing groups or specific catalysts can influence the regiochemical outcome of such reactions. numberanalytics.com

Stereochemical considerations are generally not a major factor in the synthesis of achiral molecules like chlorhexidine. However, if chiral centers were introduced into the linker or the biguanide units, methods for controlling the stereochemistry would be necessary to obtain specific stereoisomers. youtube.com

Synthesis of Guanidinopyrimidine Derivatives

This compound can also serve as a precursor for the synthesis of guanidinopyrimidine derivatives. These compounds are formed by reacting a biguanide with a β-dicarbonyl compound or its equivalent. For instance, the reaction of arylbiguanides with ethyl acetoacetate (B1235776) has been reported to yield guanidinopyrimidine derivatives. kyushu-u.ac.jp

The general synthesis involves the condensation of the biguanide with the dicarbonyl compound, leading to the formation of the pyrimidine ring. The reaction conditions and the nature of the substituents on both the biguanide and the dicarbonyl compound can influence the yield and the properties of the resulting guanidinopyrimidine. kyushu-u.ac.jp This reaction provides a versatile route to a range of substituted guanidinopyrimidines with potential biological activities. kyushu-u.ac.jp

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Chloroaniline |

| Dicyandiamide |

| Cycloguanil |

| Acetone |

| Hydrochloric acid |

| Acetic acid |

| Chlorhexidine |

| p-Chlorophenyl cyanoguanidine |

| Hexamethylenediamine |

| 1,6-Diaminohexane |

| p-Chloro(U-¹⁴C)aniline |

| (1, 6-¹⁴C)-adiponitrile |

| Guanidinopyrimidine |

Synthesis of s-Triazine Derivatives

The most significant transformation of this compound's parent compound, proguanil (B194036), is its metabolic conversion into a dihydro-s-triazine derivative. This cyclization is a critical step in its primary mode of action against malaria.

In vivo, proguanil is metabolized by host liver enzymes, principally cytochrome P450 (CYP2C19), into its active metabolite, cycloguanil. wikipedia.orgdrugs.comnih.gov This biotransformation involves an oxidative cyclization of the biguanide side chain to form a 1,2-dihydro-1,3,5-triazine ring. asm.orgresearchgate.net Cycloguanil is a potent inhibitor of the parasitic enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of nucleic acids and amino acids, thereby halting parasite replication. wikipedia.orgdrugbank.comasm.org Besides the active metabolite cycloguanil, proguanil metabolism also yields the hydrolysis product this compound. researchgate.net

The chemical synthesis of s-triazine derivatives is a well-established field, often utilizing 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) as a versatile starting material. The chlorine atoms on the triazine ring can be sequentially substituted by various nucleophiles, such as amines, under controlled temperature conditions. mdpi.comderpharmachemica.com This stepwise substitution allows for the creation of a diverse library of triazine compounds. For instance, research into novel DHFR inhibitors has involved the design and synthesis of various s-triazine derivatives with the aim of overcoming resistance to existing drugs like cycloguanil. scispace.com

Studies have identified other s-triazine derivatives related to proguanil's metabolism. For example, 2,4-diamino-5-(p-chlorophenyl)-6,6-dimethyl-5,6-dihydro-1,3,5-triazine, an isomer of the main metabolic product, was isolated from the urine of humans and rabbits treated with proguanil and was found to be highly active against malaria parasites. scispace.com

| Precursor/Reactant | Transformation/Reaction | Resulting s-Triazine Derivative | Reference |

| Proguanil | Metabolic oxidative cyclization (in vivo) | Cycloguanil | wikipedia.orgasm.org |

| 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) + p-nitroaniline | Nucleophilic substitution | 4,6-dichloro-N-(4-nitrophenyl)-1,3,5-triazin-2-amine | scispace.com |

| Cyanuric Chloride + 4-hydroxy coumarin (B35378) + 2-amino pyrazine (B50134) + various aromatic amines | Sequential nucleophilic substitution | Trisubstituted 1,3,5-triazine (B166579) derivatives | derpharmachemica.com |

| Proguanil | Metabolism in vivo | 2,4-diamino-5-(p-chlorophenyl)-6,6-dimethyl-5,6-dihydro-1,3,5-triazine | scispace.com |

Functionalization of the Biguanide Moiety

The biguanide group in proguanil is a key determinant of its chemical properties and biological interactions. Functionalization of this moiety has been a strategy in medicinal chemistry to modulate activity, alter metabolic pathways, and investigate structure-activity relationships.

Research has shown that specific molecular features of the biguanide structure are crucial for its biological targeting. For instance, studies comparing proguanil to other biguanides like phenformin (B89758) have revealed that direct conjugation of a phenyl ring to the biguanide moiety and bis-substitution prevent the molecule from accessing and inhibiting mitochondrial complex I. nih.gov Proguanil itself does not significantly inhibit respiration in mitochondria because its structure prevents it from reaching the complex. nih.gov

A key strategy for functionalization involves modifying the substituents on the nitrogen atoms of the biguanide chain. In one study, a series of trifluoromethoxy-containing proguanil derivatives were synthesized with varying alkyl chain lengths on the biguanide group. nih.gov This research aimed to explore the relationship between the carbon chain length and the compound's anti-cancer activity. It was found that derivatives with n-pentyl to n-octyl groups exhibited significantly better anti-cancer abilities than proguanil. nih.gov

Another approach to functionalization involves incorporating the biguanide structure into larger molecular architectures. For example, an acrylate (B77674) monomer with a pendant biguanide, N'-4-(2-acryloyloxyethyl)phenyl-N5-4-chlorophenylbiguanide hydrochloride, was covalently incorporated into a cross-linked polyacrylamide matrix. researchgate.net This demonstrates the potential for using the biguanide moiety as a functional group for creating materials with specific properties, such as antimicrobial surfaces. researchgate.netmdpi.com

| Parent Compound | Modification | Resulting Derivative/Product | Purpose/Finding | Reference |

| Proguanil Core | Introduction of a trifluoromethoxy group on the phenyl ring and variation of alkyl chain length (butyl to decyl) on the biguanide moiety. | N-1-Alkyl-N-5-(4-trifluoro Methoxy) Proguanil derivatives | Investigated relationship between alkyl chain length and anti-cancer activity; found optimal activity with C5-C8 chains. | nih.gov |

| Proguanil | Design of analogues with altered linkers and substitutions to probe mitochondrial targeting. | Various designed biguanides | Determined that direct phenyl-biguanide linkage and bis-substitution prevent mitochondrial uptake. | nih.gov |

| Biguanide Moiety | Incorporated into an acrylate monomer and polymerized. | Polyacrylamide matrix with pendant N'-4-(2-acryloyloxyethyl)phenyl-N5-4-chlorophenylbiguanide | Created a polymer with potential for controlled release of the biguanide compound. | researchgate.net |

Radiolabeling Strategies for Isotopic Tracers

Isotopic tracers are essential tools in pharmacology and biochemistry for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. britannica.com A radioactive isotope of an element is incorporated into a drug molecule, which can then be tracked within a biological system using radiation detection devices. britannica.com This technique allows for the precise quantification and localization of the drug and its metabolites.

In the study of this compound and its parent compound proguanil, radiolabeling has been employed to elucidate their pharmacokinetic profiles. Carbon-14 (¹⁴C) is a commonly used isotope for this purpose due to its long half-life and the central role of carbon in organic molecules.

Studies submitted for drug approval have utilized ¹⁴C-labeled proguanil to investigate its metabolic fate. For instance, following the administration of ¹⁴C-labeled atovaquone (B601224) in combination with proguanil to pregnant rats, the distribution of radioactivity was measured to assess fetal exposure. nih.govfda.gov Similarly, the distribution of [¹⁴C]-proguanil and its metabolites was studied in rats, revealing that its tissue distribution was more restricted when co-administered with atovaquone. geneesmiddeleninformatiebank.nl These tracer studies are critical for understanding how the drug and its byproducts move through and are eliminated from the body. The main routes of elimination for proguanil, identified through such studies, are hepatic biotransformation and renal excretion. nih.govfda.gov

The general strategy involves synthesizing the drug with one or more atoms replaced by their radioactive isotopes. The radiolabeled compound is then administered, and samples of blood, urine, feces, and tissues are collected over time to measure radioactivity levels, providing a comprehensive picture of the drug's journey through the organism. britannica.com

| Isotope Used | Labeled Compound | Application | Findings/Purpose | Reference |

| Carbon-14 (¹⁴C) | Proguanil | Pharmacokinetic study in rats | To determine tissue distribution of proguanil and its metabolites, especially when co-administered with atovaquone. | geneesmiddeleninformatiebank.nl |

| Carbon-14 (¹⁴C) | Atovaquone (administered with Proguanil) | Fetal exposure study in pregnant rats | To quantify the concentration of radiolabel in fetuses relative to maternal plasma concentrations. | nih.govfda.gov |

| Not specified | Proguanil | General metabolism studies | To identify primary routes of elimination (hepatic biotransformation and renal excretion). | fda.gov |

Structural Elucidation and Advanced Characterization

Spectroscopic Analysis

Spectroscopic techniques are fundamental in determining the structure of 4-Chlorophenylbiguanide by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon framework of a molecule. For this compound, ¹³C NMR spectroscopy provides distinct signals corresponding to each unique carbon atom in the structure. The chemical shifts are influenced by the local electronic environment of the carbon nuclei. Publicly available spectral data provides the basis for these assignments. nih.govnih.gov

Interactive Table: Representative ¹³C NMR Data Below is a table of expected ¹³C NMR chemical shifts for this compound.

| Carbon Atom | Chemical Shift (ppm) Range |

| C=N (Biguanide) | 155-165 |

| C-Cl (Aromatic) | 130-140 |

| C-H (Aromatic) | 125-130 |

| C-N (Aromatic) | 138-145 |

Note: Specific chemical shifts can vary based on the solvent and whether the compound is in its free base or salt form.

Mass spectrometry (MS) is used to determine the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition. Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.comwikipedia.orgetamu.edu

In the analysis of this compound, GC-MS data reveals a characteristic fragmentation pattern. nih.govnih.gov Tandem mass spectrometry (MS-MS) further elucidates the structure by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the MS-MS spectrum of the protonated molecule ([M+H]⁺) with a precursor m/z of 212.0697 shows prominent product ions. nih.govnih.govnih.gov

Interactive Table: Mass Spectrometry Data for this compound nih.govnih.gov

| Technique | Parameter | Value |

| GC-MS | Top Peak (m/z) | Not specified in abstract |

| GC-MS | Second Highest Peak (m/z) | 127 |

| GC-MS | Third Highest Peak (m/z) | Not specified in abstract |

| MS-MS | Precursor Ion | [M+H]⁺ |

| MS-MS | Precursor m/z | 212.0697 |

| MS-MS | Top Product Ion (m/z) | 170 |

| MS-MS | Second Highest Product Ion (m/z) | 195.1 |

| MS-MS | Third Highest Product Ion (m/z) | 85.2 |

This fragmentation data is crucial for confirming the identity of the compound in complex mixtures. nih.gov

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present. The FTIR spectrum for 1-(p-chlorophenyl)biguanide monohydrochloride, typically prepared using a KBr wafer, displays characteristic absorption bands corresponding to N-H, C=N, and C-Cl bonds, as well as aromatic ring vibrations. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgcam.ac.uk The analysis of 1-(p-Chlorophenyl)biguanide hydrochloride has provided detailed insights into its solid-state structure. iucr.org

The crystal structure of 1-(p-Chlorophenyl)biguanide hydrochloride was determined to be monoclinic with the space group P2₁/n. iucr.org The lattice parameters define the size and shape of the unit cell, which is the fundamental repeating unit of the crystal. iucr.org

Interactive Table: Crystal Data for 1-(p-Chlorophenyl)biguanide hydrochloride iucr.org

| Parameter | Value |

| Formula | C₈H₁₁ClN₅⁺·Cl⁻ |

| Molecular Weight (Mr) | 248.1 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.604 (7) |

| b (Å) | 5.719 (5) |

| c (Å) | 15.376 (8) |

| β (°) | 108.26 (4) |

| Volume (V) (ų) | 1136.03 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (Dx) (Mg m⁻³) | 1.450 |

The crystallographic study confirmed the configuration of the biguanide (B1667054) residue. iucr.org The C-N bonds within the biguanide moiety have lengths ranging from 1.307 (3) to 1.352 (3) Å. iucr.org A significant structural feature is that the biguanide group is not planar; it is composed of two planes that are twisted relative to each other, forming an angle of 50.72 (5)°. iucr.org The chloride ion is octahedrally coordinated to six nitrogen atoms from neighboring molecules, with a mean distance of 3.272 (2) Å, indicating a complex network of hydrogen bonds stabilizing the crystal lattice. iucr.org

Conformational Analysis of the Biguanide Residue

The biguanide residue, which forms the core of this compound, is a structurally flexible system composed of two guanidine (B92328) units sharing a central nitrogen atom. Its conformational landscape is dictated by a delicate interplay of electronic effects, steric hindrance, and a network of potent hydrogen bonds. The extensive n-π conjugation across the imino and amino groups results in partial double-bond character for the C-N bonds, which restricts free rotation and imparts significant basicity. cdnsciencepub.comscholaris.ca

In its neutral state, the biguanide moiety preferentially adopts a quasi-planar conformation. cdnsciencepub.com This arrangement is stabilized by a strong intramolecular hydrogen bond that forms a stable, six-membered pseudo-aromatic ring. cdnsciencepub.comscholaris.carsc.orgcdnsciencepub.com This intramolecular interaction is a dominant feature of the neutral form's topology. cdnsciencepub.com While computational studies using Density Functional Theory (DFT) suggest an almost perfectly planar structure for neutral biguanide, X-ray diffraction (XRD) studies have revealed a slight deviation, with a dihedral angle of approximately 15° between the planes of the two constituent guanidine units. cdnsciencepub.com

The conformation changes significantly upon protonation. In the diprotonated biguanidinium cation (BIGH₂²⁺), the intramolecular hydrogen bond is absent. Steric repulsion between hydrogen atoms on adjacent nitrogen atoms induces a more substantial twist in the molecular backbone. nih.gov Crystallographic analysis of biguanidinium dichloride shows that the two planar halves of the cation are twisted with respect to each other by a dihedral angle of 36.42°. nih.gov Similar non-planar conformations are observed in more complex structures, where the dihedral angles between guanidinium (B1211019) subunits in bis(biguanidinium) dications can range from approximately 39° to 55°. researchgate.net Despite this twisting, the C-N-C-N torsion angles in metal-complexed biguanides have been observed to be near 180° (specifically, 169.7° to 177.5°), indicating that a trans- or anti-periplanar arrangement along the backbone is electronically favorable when not perturbed by significant steric or crystal packing forces. core.ac.uk

The restricted rotation about the C-N bonds leads to a significant energy barrier for conformational changes. While specific values for this compound are not extensively documented, the barriers are considered high enough to allow for distinct rotamers. This is analogous to the rotational barriers in amides, which can range from under 9 to over 18 kcal/mol depending on the substituents and environment. nih.govwarwick.ac.ukosti.gov The activation barrier for the intramolecular proton transfer within the six-membered ring of the parent biguanide molecule has been calculated to be approximately 5 kcal/mol. rsc.org

Hydrogen bonding is a critical determinant of the supramolecular structure. While the neutral form is characterized by its intramolecular H-bond, protonated biguanidinium cations engage in extensive intermolecular hydrogen bonding. cdnsciencepub.comresearchgate.net These interactions are so robust that they can overcome coulombic repulsion, allowing biguanidinium cations to associate into hydrogen-bonded pairs and form extended networks or "ribbons" in the solid state. scholaris.caresearchgate.net In the crystal structure of 1-(m-chlorophenyl)biguanide hydrochloride, a close analogue, molecules form centrosymmetric dimers through intermolecular hydrogen bonds between the terminal nitrogen atoms (N5) and the imino nitrogen atoms (N3) of neighboring molecules. rsc.org

Interactive Data Tables

Table 1: Conformational Parameters of Biguanide and Related Structures

This table summarizes key dihedral and torsion angles found in biguanide structures, illustrating the conformational flexibility of the residue under different chemical states and environments.

| Compound / State | Measured Angle | Value (°) | Method | Citation |

| Neutral Biguanide | Dihedral angle between guanidine planes | ~15 | XRD | cdnsciencepub.com |

| Diprotonated Biguanidinium | Twist between planar halves | 36.42 | XRD | nih.gov |

| 1,3-Phenylenebis(biguanidinium) | Dihedral angle between guanidinium subunits | 39.2, 45.5 | XRD | researchgate.net |

| Technetium-Phenylbiguanide Complex | C-N-C-N(Ph) Torsion Angle | 169.7 - 177.5 | Molecular Mechanics | core.ac.uk |

Table 2: Key Non-covalent Interactions in Biguanide Structures

This table outlines the principal hydrogen bonding interactions that stabilize the conformations of biguanide residues.

| Interaction Type | Description | Significance | Citation |

| Intramolecular Hydrogen Bond | Occurs in the neutral biguanide, forming a stable six-membered ring. | Stabilizes a quasi-planar conformation. | cdnsciencepub.comrsc.orgcdnsciencepub.com |

| Intermolecular Hydrogen Bond | Dominant in protonated biguanidinium salts, forming dimers and extended networks. | Governs crystal packing and supramolecular assembly. | scholaris.caresearchgate.net |

| Chelation | A single counterion (e.g., chloride) can be chelated by multiple H-bonds from a dication. | Demonstrates the strong hydrogen bond donor capacity of the cation. | researchgate.net |

| π-Stacking | Aryl groups, such as the chlorophenyl group, can engage in face-to-face aromatic interactions. | Contributes to cohesion in the crystal lattice of aryl-substituted biguanides. | scholaris.ca |

Molecular Interactions and Mechanistic Studies Non Clinical Focus

Enzyme Inhibition Studies (Excluding Human Clinical Effects)

The compound 4-Chlorophenylbiguanide is a known metabolite of the antimalarial drug proguanil (B194036). fda.govinnovareacademics.inresearchgate.net Its role and interaction with various enzymes, particularly those crucial for parasite survival, have been a subject of scientific investigation. This article delves into the non-clinical, molecular-level studies of this compound's effects on specific enzymes.

Dihydrofolate Reductase (DHFR) Inhibition in Parasitic Organisms (e.g., Plasmodium falciparum)

Proguanil is a prodrug that is metabolized into the active antimalarial compound cycloguanil (B1669406) and the inactive metabolite this compound. innovareacademics.inresearchgate.nethres.ca Cycloguanil is a known inhibitor of the enzyme dihydrofolate reductase (DHFR) in Plasmodium falciparum, the parasite responsible for malaria. ncats.iofda.govnih.gov DHFR is a critical enzyme in the folate metabolic pathway, which is essential for the synthesis of nucleic acids and some amino acids, and its inhibition disrupts these vital processes in the parasite. mdpi.comnih.gov

While cycloguanil is the primary active metabolite that potently inhibits DHFR, studies have also investigated the activity of related compounds. For instance, various analogues of cycloguanil have been synthesized and tested for their inhibitory effects on P. falciparum DHFR. Some of these analogues have shown potent antimalarial activity with IC50 values below 0.04 ng/mL. researchgate.net The inhibitory concentration (IC50) is a measure of the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%.

In studies of antifolate resistance, different mutations in the dhfr gene of P. falciparum have been shown to confer resistance to cycloguanil. For example, parasites with specific mutations may exhibit significantly higher IC50 values for chlorcycloguanil, a related compound. plos.org In vitro studies have established mean IC50 values for cycloguanil against susceptible P. falciparum isolates to be around 11.1 nM, while resistant isolates show much higher values, around 2,030 nM. researchgate.net

**Table 1: Illustrative IC50 Values for DHFR Inhibitors Against P. falciparum*** *This table is for illustrative purposes and may not represent data for this compound directly.

| Compound | Strain | Mean IC50 (nM) | Reference |

|---|---|---|---|

| Cycloguanil | Susceptible | 11.1 | researchgate.net |

| Cycloguanil | Resistant | 2,030 | researchgate.net |

| Pyrimethamine | Susceptible | 15.4 | researchgate.net |

| Pyrimethamine | Resistant | 9,440 | researchgate.net |

DHFR inhibitors like cycloguanil typically act as competitive inhibitors. nih.gov This means they bind to the active site of the enzyme, the same place where the natural substrate (dihydrofolate) binds, thereby preventing the normal reaction from occurring. mdpi.comnih.gov The structural similarity between the inhibitor and the substrate allows for this direct competition.

This compound is generally considered an inactive metabolite of proguanil, with cycloguanil being the active component responsible for DHFR inhibition. fda.govinnovareacademics.inresearchgate.net Pharmacokinetic studies have shown that after administration of proguanil, both cycloguanil and this compound are formed. researchgate.netdoi.org However, the antimalarial activity is primarily attributed to cycloguanil's action on DHFR. researchgate.net While proguanil itself has some antimalarial activity independent of its conversion to cycloguanil, this compound is not considered to be the main driver of this effect. hres.ca

Trypanothione (B104310) Reductase Inhibition (e.g., Trypanosoma cruzi)

In the search for new therapeutic agents against parasitic diseases like Chagas' disease, caused by Trypanosoma cruzi, other enzymes have been targeted. One such enzyme is trypanothione reductase (TR), which is unique to trypanosomatids and absent in humans, making it an attractive drug target. researchgate.netmdpi.com

Virtual screening and subsequent synthesis of related compounds have identified inhibitors of T. cruzi trypanothione reductase. One study identified chlorhexidine (B1668724), which has a structural component similar to this compound {1,1'-hexamethylenebis[5-(4-chlorophenyl)biguanide]}, as a linear competitive inhibitor of TR with a K_i_ of 2 ± 1 μM. acs.orgacs.orgnih.gov The inhibition constant (K_i_) indicates the concentration required to produce half-maximum inhibition. This finding suggests that the biguanide (B1667054) structure may have a role in inhibiting this distinct parasitic enzyme.

Evaluation Against Human Enzymes for Selectivity (e.g., Human Glutathione (B108866) Reductase)

A crucial aspect of drug development is selectivity – the ability of a compound to target a parasitic enzyme without significantly affecting its human counterpart. In the case of trypanothione reductase inhibitors, studies have evaluated their effect on human glutathione reductase (GR), an enzyme with a related function in humans. researchgate.netnih.gov

The research that identified chlorhexidine as a TR inhibitor also found that it does not interfere with human glutathione reductase. acs.orgacs.orgnih.gov This selectivity is highly desirable as it minimizes the potential for side effects in the host. This suggests that the structural differences between the parasitic trypanothione reductase and human glutathione reductase can be exploited to design specific inhibitors.

Off-Target Interaction Investigations

While primarily recognized for other activities, investigations have revealed off-target effects of this compound, including in the realm of anti-cancer research. The exploration of off-target effects is crucial for understanding the complete pharmacological profile of a compound. For instance, certain FDA-approved antibiotics have been shown to eradicate cancer stem cells across various tumor types as an "off-target" effect by inhibiting mitochondrial biogenesis. oncotarget.com This highlights the potential for existing compounds to be repurposed based on newly discovered off-target activities.

The anti-cancer activity of some compounds is not always linked to their primary mechanism of action. oncotarget.com For example, some peptides exhibit anti-cancer properties through a necrotic-like membrane disruption mechanism, with their hydrophobicity playing a key role. nih.gov The study of such off-target effects can unveil novel therapeutic strategies. oncotarget.comfrontiersin.org

Cytochrome P450 Enzyme System Interactions

This compound is a known metabolite of the antimalarial drug proguanil, and its formation is catalyzed by the cytochrome P450 (CYP) enzyme system, specifically CYP2C19. nih.govnih.gov In vitro studies using human liver microsomes have been instrumental in elucidating these interactions. nih.govuz.ac.zw

The formation of this compound from proguanil is considered a minor metabolic pathway, with the major active metabolite being cycloguanil, also formed by CYP2C19. nih.gov The activity of CYP2C19 can be influenced by genetic polymorphisms, which can affect the metabolic ratio of proguanil to its metabolites. nih.govresearchgate.net

In vitro inhibition studies are valuable for predicting potential drug-drug interactions. nih.gov For example, fluvoxamine (B1237835) has been shown to be a potent inhibitor of CYP2C19, affecting the formation of both cycloguanil and this compound from proguanil in vitro. nih.gov The table below summarizes the inhibitory constants (Ki) of various compounds on proguanil oxidation, a process linked to this compound formation.

| Inhibitor | Metabolite Formation Inhibited | Ki Value (μM) | Reference |

|---|---|---|---|

| Fluvoxamine | Cycloguanil | 0.69 | nih.gov |

| Fluvoxamine | This compound | 4.7 | nih.gov |

| Norfluoxetine | Proguanil Oxidation | 7.3-16 | nih.gov |

| Sulfaphenazole | Proguanil Oxidation | 7.3-16 | nih.gov |

It has been noted that while CYP2C19 is the primary enzyme, other CYPs like CYP3A4 may have a minor role, though potent inhibitors of CYP3A4 did not significantly inhibit proguanil oxidation in one study. nih.gov The use of in vitro data is crucial for designing clinical studies on drug-drug interactions. nih.goviu.edu

Receptor Ligand Binding and Modulation (Excluding Human Clinical Effects)

This compound and its isomers exhibit notable interactions with several key receptors in the central and peripheral nervous systems.

The isomer meta-Chlorophenylbiguanide (m-CPBG) is a potent and high-affinity agonist at the 5-HT3 receptor. wikipedia.orgcaymanchem.comlibretexts.org The 5-HT3 receptor is a ligand-gated ion channel involved in various physiological processes. bham.ac.ukmdpi.com Structure-affinity studies have demonstrated that the position of the chloro group on the phenyl ring influences binding affinity, with the meta position resulting in high affinity. vcu.edu

m-CPBG acts as an allosteric agonist and modulator of the 5-HT3 receptor. wikipedia.org It selectively binds to the 5-HT3 receptor over 5-HT1A and 5-HT2 receptors. caymanchem.com The interaction of m-CPBG with the 5-HT3 receptor has been shown to induce depolarization of the rat vagus nerve and stimulate the formation of inositol (B14025) phosphate (B84403) in brain tissue slices. caymanchem.com

| Compound | Receptor | Binding Affinity (Ki, μM) | Reference |

|---|---|---|---|

| m-Chlorophenylbiguanide | 5-HT3 | 0.002 | caymanchem.com |

| m-Chlorophenylbiguanide | 5-HT1A | 10 | caymanchem.com |

| m-Chlorophenylbiguanide | 5-HT2 | 10 | caymanchem.com |

In addition to its effects on serotonin (B10506) receptors, meta-Chlorophenylbiguanide also functions as an antagonist of the α2A-adrenergic receptor. wikipedia.org The α2-adrenergic receptors are G protein-coupled receptors that play a role in regulating neurotransmitter release. guidetopharmacology.orgwikipedia.org The antagonism of these receptors by m-CPBG can lead to an increase in the release of neurotransmitters like noradrenaline. wikipedia.org

Research has shown that m-CPBG interacts with the dopamine (B1211576) transporter (DAT). caymanchem.com The DAT is responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling. nsf.govrcsb.org m-CPBG has been found to bind to both high and low-affinity sites on the DAT in rat brain synaptosomes. caymanchem.com This interaction is significant as the DAT is a target for various therapeutic agents and drugs of abuse. nsf.govmdpi.com

The IC50 values for the interaction of m-CPBG with the dopamine transporter are presented in the table below.

| Compound | Binding Site | IC50 (μM) | Reference |

|---|---|---|---|

| m-Chlorophenylbiguanide | High-affinity DAT site | 0.4 | caymanchem.com |

| m-Chlorophenylbiguanide | Low-affinity DAT site | 34.8 | caymanchem.com |

Coordination Chemistry and Metal Complex Formation

Coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. libretexts.orgwikipedia.org The biguanide structure present in this compound allows it to act as a ligand, forming coordination complexes with various metal ions. orientjchem.orglibretexts.org The formation of these metal complexes can alter the chemical and physical properties of both the metal and the ligand. libretexts.org

The study of metal complexes is a dynamic field with applications in catalysis, materials science, and medicine. orientjchem.orgmdpi.com The geometry and reactivity of the resulting complexes are influenced by the nature of the ligand and the metal center. wikipedia.orgorientjchem.org Biguanide and its derivatives can form stable complexes with metals like copper, which have been investigated for their potential biological activities. mdpi.com The formation of such complexes is a key area of research in inorganic and bioinorganic chemistry. orientjchem.orgyoutube.com

Ligand Properties of the Biguanide Moiety

The biguanide moiety, a key structural feature of this compound, is characterized by two linked guanidine (B92328) groups, forming a distinctive H₂N-C(=NH)-NH-C(=NH)-NH₂ backbone. This structure confers upon it the properties of a nitrogen-donor bidentate ligand. grafiati.com Biguanides are recognized as versatile ligands that readily form stable complexes with a wide array of transition metals. grafiati.com The nitrogen atoms within the biguanide structure act as Lewis bases, donating electron pairs to metal ions, which function as Lewis acids. This interaction leads to the formation of strong chelate rings, enhancing the stability of the resulting metal complexes. grafiati.com The specific nature of the substituent on the phenyl ring, in this case, chlorine, can influence the electronic properties and, consequently, the coordinating ability of the biguanide ligand.

The biguanide moiety is considered a significant scaffold in medicinal chemistry, known for its presence in various therapeutic agents. unige.it The ability of biguanides to serve as excellent N-donor bidentate ligands allows them to form complexes with virtually all transition metals. grafiati.com

Synthesis and Characterization of Metal Complexes (e.g., Ni(II), Pd(II), Cr(III))

The synthesis of metal complexes involving this compound, often as part of a larger ligand structure like chlorhexidine, has been a subject of research. For instance, new coordination compounds of Nickel(II), Palladium(II), and Chromium(III) with chlorhexidine, which is 1,1′-hexamethylenebis[5-(4-chlorophenyl)biguanide], have been successfully prepared. researchgate.net The general approach to synthesizing these complexes involves reacting the biguanide-containing ligand with a salt of the desired metal in a suitable solvent, often an alcohol. nih.govsysrevpharm.org

The characterization of these newly formed complexes is crucial to confirm their structure and properties. A variety of analytical techniques are employed for this purpose:

Elemental Analysis: To determine the empirical formula of the complex. mdpi.com

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand to the metal ion by observing shifts in the vibrational frequencies of functional groups, such as the N-H and C=N bonds. researchgate.netnih.govmdpi.com

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complexes in solution. researchgate.netnih.govmdpi.com

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in deducing the geometry and the oxidation state of the central metal ion. nih.gov

Molar Conductivity Measurements: To ascertain the electrolytic nature of the complexes. researchgate.net

For example, in the characterization of Ni(II), Pd(II), and Cr(III) complexes with chlorhexidine, IR spectra revealed characteristic bands confirming the coordination of the biguanide moiety to the metal ions. researchgate.net

Structural Analysis of Coordination Compounds

The structural analysis of coordination compounds formed with this compound-containing ligands reveals diverse geometries and coordination modes. grafiati.com The geometry of the complex is influenced by factors such as the nature of the metal ion, the ligand-to-metal ratio, and the presence of counter-ions. libretexts.org

Based on spectral and magnetic data, various geometries can be proposed for these complexes. nih.gov For instance, studies on similar biguanide complexes have suggested octahedral, tetrahedral, and square planar geometries. nih.govresearchgate.net In the case of Ni(II), Pd(II), and Cr(III) complexes with chlorhexidine, the proposed formulas are [Ni(CHX)]Cl2·2H2O, [Pd(CHX)][PdCl4]·2H2O, and Cr(CHX)Cl2 respectively, where CHX represents the chlorhexidine ligand. researchgate.net The coordination of the biguanide ligand is typically bidentate, involving two nitrogen atoms in chelation with the metal center. grafiati.commdpi.com

Isomerism is a common feature in coordination chemistry, and complexes involving biguanide ligands can exhibit different types of isomerism, including geometric and linkage isomerism. uomustansiriyah.edu.iqnumberanalytics.com

| Metal Ion | Example Complex Formula | Reference |

|---|---|---|

| Ni(II) | [Ni(CHX)]Cl2·2H2O | researchgate.net |

| Pd(II) | [Pd(CHX)][PdCl4]·2H2O | researchgate.net |

| Cr(III) | Cr(CHX)Cl2 | researchgate.net |

Stability and Reactivity of Metal-4-Chlorophenylbiguanide Complexes

The reactivity of these complexes encompasses several types of reactions, including:

Ligand Substitution Reactions: Where one ligand is replaced by another. The rates and mechanisms of these reactions (e.g., dissociative, associative) depend on the metal center and the entering and leaving groups. scribd.com

Redox Reactions: The metal ion in the complex can often exist in different oxidation states, allowing the complex to participate in oxidation-reduction reactions. britannica.com

The thermal stability of organometallic compounds, a related class, generally decreases down a group in the periodic table, a trend influenced by the strength of the metal-carbon bond. britannica.com While not strictly organometallic, the principles of M-N bond strength would similarly influence the stability of these coordination complexes. The reactivity of metal complexes can also be influenced by the "trans effect," where the ligand trans to a strongly influencing ligand is more easily substituted. scribd.com Studies on related biguanide complexes have shown that the stability constants can decrease with increasing temperature, indicating an exothermic complexation process. researchgate.net

Molecular Modeling and Computational Chemistry

Computational methods provide valuable insights into the molecular interactions of this compound at an atomic level, complementing experimental studies.

Ligand-Protein Docking Studies

Ligand-protein docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein receptor. nih.gov For this compound, docking studies have been performed to understand its interaction with protein targets. unige.it

In a study involving the murine trace amine-associated receptor 1 (TAAR1), docking simulations of this compound (referred to as BIG4) were conducted. unige.it The results indicated that the biguanide moiety forms a network of hydrogen bonds with specific amino acid residues in the receptor's binding site, including S79, D102, S182, and Y291. unige.it The 4-chlorophenyl group was positioned towards other residues like N283 and P280. unige.it These interactions are crucial for the stabilization of the ligand-protein complex. unige.it The process of molecular docking involves a search algorithm to generate different ligand poses and a scoring function to evaluate and rank these poses based on their predicted binding affinity. nih.gov

| Ligand Moiety | Interacting Residues (murine TAAR1) | Type of Interaction | Reference |

|---|---|---|---|

| Biguanide | S79, D102, S182, Y291 | Hydrogen Bonds | unige.it |

| 4-Chlorophenyl | N283, P280 | Van der Waals / Hydrophobic | unige.it |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. github.io These simulations provide a dynamic view of the ligand-protein complex, revealing information about its flexibility, conformational changes, and the stability of interactions. ijbiotech.com

While specific MD simulation studies focusing solely on this compound are not extensively detailed in the provided context, the methodology is well-established for studying similar systems. scispace.comdntb.gov.ua An MD simulation typically involves defining a force field (a set of parameters describing the potential energy of the system), solvating the complex in a box of water molecules, and integrating Newton's laws of motion to calculate the trajectory of each atom over a specific time period. github.ionist.gov Analysis of the resulting trajectory can reveal key metrics such as root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the persistence of hydrogen bonds over time. ijbiotech.com Such simulations could further elucidate the stability of the hydrogen bonds and hydrophobic interactions predicted by the docking studies of this compound. unige.it

Prediction of Molecular Properties and Interactions

Computational chemistry provides powerful tools for predicting the molecular properties and potential interactions of chemical compounds, offering insights into their behavior at a molecular level without direct experimentation. For this compound, methods such as Density Functional Theory (DFT) and molecular docking are employed to forecast its structural, electronic, and interactive characteristics. These non-clinical, mechanistic studies are fundamental in understanding the molecule's intrinsic properties and its potential to interact with biological targets.

Detailed Research Findings

Prediction of Molecular Geometry

Computational methods, particularly Density Functional Theory (DFT), are used to predict the optimized molecular structure of compounds like this compound. These calculations determine the most stable three-dimensional arrangement of the atoms by minimizing the total electronic energy. Key parameters derived from these calculations include bond lengths, bond angles, and dihedral angles.

In a study on the closely related precursor molecule, proguanil, which shares the 4-chlorophenyl and biguanide moieties, ab-initio quantum chemical calculations at the Restricted Hartree-Fock (RHF) and DFT (B3LYP) levels with a 6-31+G basis set were used to predict its molecular geometry. researchgate.net The calculations revealed specific bond lengths, such as those for C-N, C-C, and N-H bonds, providing a detailed picture of the molecular framework. researchgate.net For instance, the lengths of bonds within the phenyl ring and the biguanide side chain were determined, showing values typical for their respective bond types. researchgate.net Such studies provide a foundational understanding of the molecule's shape and steric properties.

Table 1: Example of Predicted Molecular Geometry Parameters for a Related Structure (Proguanil) using DFT/B3LYP/6-31+G researchgate.net

| Parameter | Atoms Involved | Predicted Value (Å or °) |

|---|---|---|

| Bond Length | C1-N16 | 1.4029 Å |

| Bond Length | C1-N17 | 1.4046 Å |

| Bond Length | C1-N19 | 1.2541 Å |

| Bond Length | C7-Cl15 | 1.8379 Å |

| Bond Angle | N16-C1-N17 | 117.15° |

| Bond Angle | N17-C1-N19 | 125.75° |

| Bond Angle | C6-C7-Cl15 | 118.84° |

Prediction of Electronic Properties

The electronic properties of a molecule are crucial for understanding its reactivity and interaction with other molecules. DFT calculations are instrumental in predicting these characteristics.

Mulliken Atomic Charges: Mulliken population analysis is a method used to calculate the partial atomic charges on each atom within a molecule. deepmodeling.comresearchgate.netresearchgate.net This analysis helps to identify the electrophilic and nucleophilic sites, indicating which parts of the molecule are likely to be involved in electrostatic interactions. researchgate.net For biguanide derivatives, the high basicity is attributed to significant electron delocalization across the molecule, which can be quantified by charge distribution studies. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.netyoutube.com A large HOMO-LUMO gap generally suggests high stability and low reactivity. youtube.com Computational studies on various complex organic molecules, including those with chlorophenyl groups, routinely calculate these values to predict their electronic behavior and reactivity. researchgate.netrsc.org

Prediction of Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to forecast the binding mode and affinity of a small molecule (ligand), such as this compound, to the binding site of a target protein.

Research has been conducted on the interactions of 1-(4-chlorophenyl)biguanide, a major metabolite of proguanil, with potential biological targets. In one study, docking simulations were performed to understand its interaction with human dihydrofolate reductase (hDHFR), revealing insights into its binding mechanism at a molecular level. nih.gov Furthermore, computational studies on other derivatives containing the 4-chlorophenyl group have predicted their binding energies with various biological targets, such as Plasmodium lactate (B86563) dehydrogenase (pLDH). researchgate.netwisdomgale.com These docking studies calculate a binding energy score (typically in kcal/mol), which estimates the strength of the interaction, with more negative values indicating a stronger binding affinity. researchgate.net These predictions are crucial for identifying potential biological targets and understanding the structural basis for molecular recognition.

Table 2: Examples of Predicted Binding Energies for 4-Chlorophenyl-Containing Compounds with Biological Targets

| Compound Type | Biological Target | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| (4-chlorophenyl)betulinic acid derivatives | Plasmodium lactate dehydrogenase (pLDH) | -7.90 to -8.20 | researchgate.net |

| 1-(4-chlorophenyl)biguanide | Human Dihydrofolate Reductase (hDHFR) | Docking studies performed, specific energy value not stated | nih.gov |

Analytical Method Development and Validation for 4 Chlorophenylbiguanide

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for the quantitative determination of 4-Chlorophenylbiguanide in various matrices. tandfonline.com The development of robust and reliable HPLC methods is crucial for quality control and research purposes. synzeal.com This section details the systematic approach to developing and validating HPLC methods tailored for this compound.

Method Development for Quantitative Analysis

The development of a quantitative HPLC method involves the strategic selection and optimization of several key chromatographic parameters to achieve the desired separation and sensitivity. tsijournals.comyoutube.com For this compound, a basic compound, specific considerations are taken into account to ensure accurate and precise measurement. core.ac.uk

The choice of stationary phase is fundamental to the separation mechanism in HPLC. For the analysis of this compound, reversed-phase chromatography is the predominant mode employed. hawachhplccolumn.com

Reversed-Phase C-18 (Octadecyl): The most commonly utilized stationary phase for the analysis of this compound and related biguanides is the reversed-phase C-18 (or ODS) column. tsijournals.comcore.ac.ukresearchgate.net These columns feature a non-polar stationary phase, which retains analytes based on their hydrophobicity. uhplcs.com C-18 columns provide a versatile and robust platform, offering excellent retention and separation for a wide range of compounds, including the moderately polar this compound. tsijournals.comhawachhplccolumn.com The use of high-purity silica (B1680970) in modern C-18 columns minimizes undesirable interactions with basic compounds, leading to improved peak shape and reproducibility. sigmaaldrich.com Several methods have successfully employed a 5 µm particle size C-18 column for this analysis. core.ac.ukresearchgate.netajol.info

Other stationary phases, such as C8 (Octyl) or those with different bonded phase chemistries like Phenyl or Cyano, offer alternative selectivity and could be considered if adequate separation is not achieved with a C-18 column. hawachhplccolumn.comhplc.eu However, for this compound, the C-18 phase has consistently proven effective. core.ac.ukresearchgate.netajol.info

The mobile phase composition is a critical factor that is manipulated to control the retention and elution of this compound. Given the basic nature of the biguanide (B1667054) functional group, specific mobile phase additives are often necessary.

Buffer Systems: To ensure consistent retention times and peak shapes, the pH of the mobile phase must be controlled using a buffer system. uhplcs.com For basic compounds like this compound, operating at a low pH (e.g., pH 2.9-3.0) ensures that the analyte is in its protonated, ionized form, which can help to reduce peak tailing. core.ac.ukiosrphr.org Commonly used buffers include phosphate (B84403) researchgate.netpensoft.net and ammonium (B1175870) acetate. core.ac.uk

Ion-Pairing Reagents: Ion-pair chromatography is a widely adopted strategy for improving the retention and separation of ionic compounds like this compound on reversed-phase columns. An ion-pairing reagent, which is a large ionic molecule with a significant non-polar region, is added to the mobile phase. It pairs with the ionized analyte, forming a neutral, more hydrophobic complex that is better retained by the C-18 stationary phase. nih.gov

Perchlorate (B79767): Perchlorate ions have been successfully used as a counter-ion in the mobile phase for the analysis of this compound. researchgate.netajol.info

Lauryl Sulphate (Dodecylsulfate): Sodium dodecylsulfate has also been reported as an effective ion-pairing agent for separating this compound and related compounds. researchgate.netnih.gov

A summary of typical mobile phase compositions is presented in the table below.

| Component | Function | Example Concentration/Type |

| Buffer | pH control, consistent ionization | 0.5% Ammonium Acetate core.ac.uk; Phosphate Buffer researchgate.net |

| Ion-Pairing Reagent | Increases retention of ionic analyte | 75 mM/L Perchloric Acid core.ac.uk; Sodium Lauryl Sulphate nih.gov |

| Organic Modifier | Controls elution strength | Methanol, Acetonitrile (B52724) core.ac.uk |

| Aqueous Component | Primary solvent | HPLC-grade Water |

The final step in the HPLC system is the detector, which is responsible for sensing the analyte as it elutes from the column.

UV Detection: Ultraviolet (UV) detection is the most common and cost-effective method for the analysis of this compound. researchgate.netajol.info The compound contains a chlorophenyl group, which is a chromophore that absorbs UV light. A fixed wavelength, typically around 254 nm or 256 nm, is often employed for detection. researchgate.netajol.inforesearchgate.net The response is linear over a wide concentration range, making it suitable for quantitative analysis. researchgate.net

Mass Spectrometric (LC-MS) Detection: For applications requiring higher sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS). researchgate.net LC-MS provides structural information based on the mass-to-charge ratio of the analyte, offering superior selectivity, especially in complex matrices. While more expensive and complex to operate, LC-MS methods can achieve significantly lower limits of detection compared to UV detection. researchgate.net

Sample preparation is a critical step to remove interfering substances from the matrix (e.g., plasma, urine) and to concentrate the analyte before injection into the HPLC system. cabidigitallibrary.org

Liquid-Liquid Extraction (LLE): A common and straightforward approach involves LLE. This technique partitions the analyte between the aqueous sample and an immiscible organic solvent. For this compound in biological fluids, the sample is typically made alkaline before extraction with a solvent like diethyl ether. researchgate.netresearchgate.net The organic layer containing the analyte is then separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection. researchgate.net

Solid-Phase Extraction (SPE): SPE is a more advanced and often more efficient technique than LLE. It uses a solid sorbent packed into a cartridge to selectively adsorb the analyte from the liquid sample. tandfonline.com Interferences are washed away, and the purified analyte is then eluted with a small volume of a strong solvent. For this compound, cartridges with C8 (a reversed-phase mechanism) or cation-exchange sorbents have been used effectively. researchgate.netpsu.edu SPE can provide higher recovery and cleaner extracts compared to LLE. researchgate.net

Method Validation Parameters (e.g., Linearity, Reproducibility, Limit of Detection, Recovery)

Once an HPLC method is developed, it must be validated to ensure it is suitable for its intended purpose. iosrphr.orgwjarr.com Validation demonstrates that the method is reliable, accurate, and precise. Key validation parameters are assessed according to established guidelines. wjarr.comejgm.co.uk

A sensitive and reproducible HPLC method for the determination of this compound (4-CPB), along with proguanil (B194036) (PG) and cycloguanil (B1669406) (CG), has been developed and validated. researchgate.netajol.info The key performance characteristics from this validated method are summarized below.

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For 4-CPB, calibration plots were linear over the concentration range up to 1000 ng/ml in plasma and 3.0 µg/ml in urine. researchgate.netajol.info The correlation coefficient (r) was reported to be 0.99 or higher, indicating a strong linear relationship. researchgate.netajol.info

Reproducibility (Precision): Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD). For the analysis of 4-CPB, the method was found to be reproducible, with a coefficient of variation of less than 10% in both urine and plasma. researchgate.netajol.info

The table below summarizes the validation parameters for a representative HPLC method for this compound.

| Validation Parameter | Matrix | Finding |

| Linearity Range | Plasma | Up to 1000 ng/ml researchgate.net |

| Urine | Up to 3.0 µg/ml researchgate.net | |

| Correlation Coefficient (r) | Plasma & Urine | ≥ 0.99 researchgate.netajol.info |

| Reproducibility (CV%) | Plasma & Urine | < 10% researchgate.netajol.info |

| Recovery | Plasma | 86.8 ± 4.7% researchgate.net |

| Urine | 109.5 ± 3.6% researchgate.net | |

| Limit of Detection (LOD) | Plasma | 10 ng/ml (for parent compound Proguanil) researchgate.netajol.info |

Spectrophotometric Methods

Spectrophotometric methods offer a simple, cost-effective, and rapid approach for the determination of 4-CPB. chemistryjournal.net These techniques are based on the principle of measuring the absorbance of light by a chromophore in the molecule. nih.gov For compounds like 4-CPB, which may not possess a strong intrinsic chromophore, derivatization reactions are often employed to produce a colored product that can be quantified in the visible region of the electromagnetic spectrum. scienceasia.org

One common approach involves the use of chromogenic reagents that react with the biguanide functional group of 4-CPB. The intensity of the resulting color is directly proportional to the concentration of the analyte. For instance, a study on the determination of atovaquone (B601224) and proguanil, where 4-CPB is a metabolite of the latter, utilized first-derivative spectrophotometry. innovareacademics.in This technique enhances the resolution of overlapping spectra, allowing for the quantification of individual components in a mixture. innovareacademics.in The method involved recording zero-order absorption spectra and then generating first-derivative spectra, which can resolve spectral interferences. innovareacademics.in

The validation of these spectrophotometric methods typically includes assessing parameters such as linearity, accuracy, precision, and specificity as per ICH guidelines. innovareacademics.in Linearity is established by creating a calibration curve from standard solutions of known concentrations. innovareacademics.in Accuracy is often determined through recovery studies, while precision is evaluated by assessing the repeatability and intermediate precision of the method. innovareacademics.in

While spectrophotometric methods are advantageous in terms of cost and speed, they may lack the sensitivity and selectivity required for analyzing complex samples with low concentrations of 4-CPB. chemistryjournal.net

Advanced Techniques (e.g., LC-MS, LC-MS/MS)